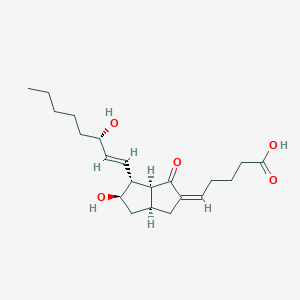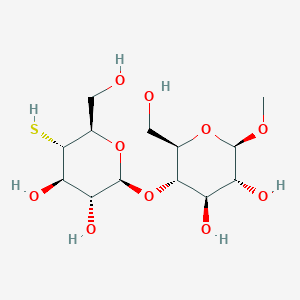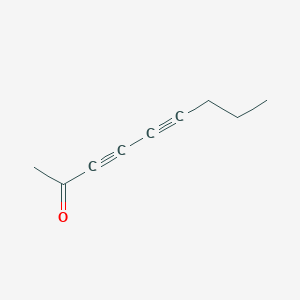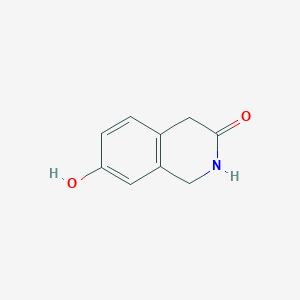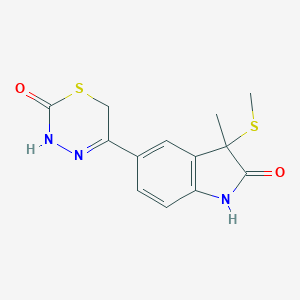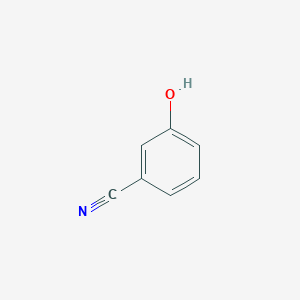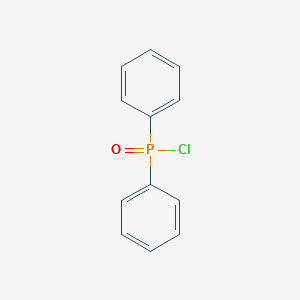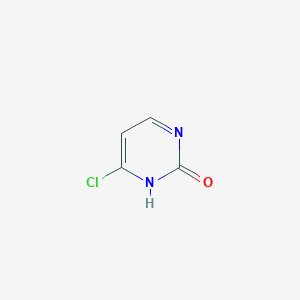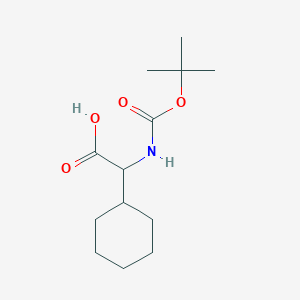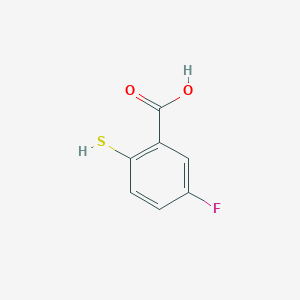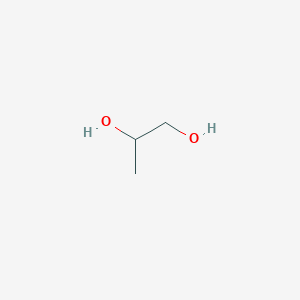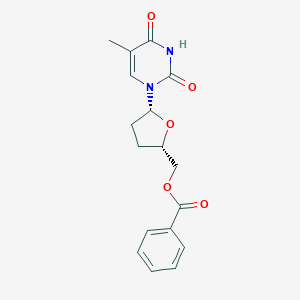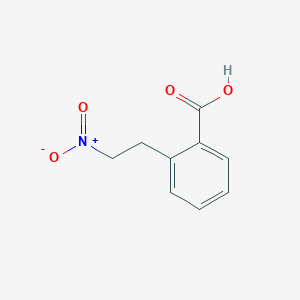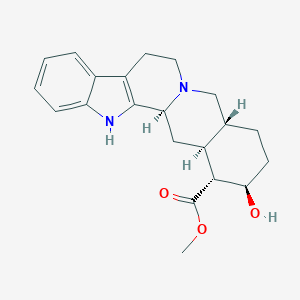![molecular formula C9H6Cl2N2O4S2 B046102 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-72-9](/img/structure/B46102.png)
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a benzothiadiazine derivative. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are involved in extracellular matrix (ECM) degradation. CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and periodontitis.
Mecanismo De Acción
CMT-3 inhibits 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide by binding to the active site of the enzyme. 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide are involved in the degradation of ECM proteins, which are important for maintaining tissue structure and function. By inhibiting MMP activity, CMT-3 can prevent ECM degradation and preserve tissue integrity.
Efectos Bioquímicos Y Fisiológicos
CMT-3 has been shown to have anti-inflammatory and anti-angiogenic effects. It can also induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to have antibacterial properties and can inhibit the growth of periodontal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMT-3 in lab experiments is its potent inhibitory activity against 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. However, CMT-3 can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, CMT-3 has poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
1. Development of more soluble derivatives of CMT-3 for improved efficacy in vivo.
2. Evaluation of CMT-3 in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Investigation of the potential use of CMT-3 in treating other diseases, such as fibrosis and atherosclerosis.
4. Development of MMP-targeted imaging agents using CMT-3 as a lead compound.
5. Study of the effect of CMT-3 on other biological pathways, such as the immune system and oxidative stress.
Métodos De Síntesis
CMT-3 can be synthesized by reacting 5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium hydroxide and chloroacetic acid. The reaction yields CMT-3 as a white powder.
Aplicaciones Científicas De Investigación
CMT-3 has been shown to have anti-tumor properties by inhibiting the activity of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, which are involved in tumor invasion and metastasis. CMT-3 has also been studied for its potential use in treating arthritis, as it can inhibit cartilage degradation by 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. Additionally, CMT-3 has been shown to have antibacterial properties and has been studied for its potential use in treating periodontitis.
Propiedades
Número CAS |
114260-72-9 |
|---|---|
Nombre del producto |
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C9H6Cl2N2O4S2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clave InChI |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
SMILES canónico |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



